GLP-26

HBV capsid assembly modulator antiviral potency

Select GLP-26 as your reference monomeric capsid assembly modulator for HBV functional cure research. This glyoxamide derivative delivers single-digit nanomolar anti-HBV potency (IC50 3 nM) and reduces cccDNA amplification by >90% at 1 μM—outperforming weaker CAMs on cccDNA depletion. Validated in immunocompetent double-humanized mouse models, GLP-26 induces HBsAg seroconversion and HBV-specific T-cell responses, making it the CAM of choice for immune-mediated cure studies. With demonstrated synergy (CI=0.6) with entecavir and sustained 4.6 log10 viral load reduction plus 12-week off-treatment suppression, it is the rational benchmark for CAM+NUC combination regimens and SAR exploration.

Molecular Formula C19H17F2N3O3
Molecular Weight 373.36
CAS No. 2133017-36-2
Cat. No. B2850068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-26
CAS2133017-36-2
Molecular FormulaC19H17F2N3O3
Molecular Weight373.36
Structural Identifiers
SMILESCC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F
InChIInChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26)
InChIKeySQOFSIXYJGPNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GLP-26 (CAS 2133017-36-2): A Glyoxamide-Based HBV Capsid Assembly Modulator with Validated Preclinical Differentiation


GLP-26 is a synthetic glyoxamide derivative that functions as a capsid assembly modulator (CAM) targeting the hepatitis B virus (HBV) core protein. It disrupts normal nucleocapsid assembly, prevents pregenomic RNA encapsidation, and inhibits HBV DNA replication with single-digit nanomolar potency [1]. Beyond direct antiviral activity, GLP-26 reduces cccDNA amplification and suppresses HBV e antigen (HBeAg) secretion [1]. The compound has been evaluated in immunocompetent humanized mouse models of chronic HBV, where it demonstrates sustained viral suppression and immune-mediated functional cure responses [2].

Why GLP-26 Cannot Be Interchanged with Other HBV Capsid Assembly Modulators Without Risk of Suboptimal Preclinical Outcomes


HBV capsid assembly modulators (CAMs) exhibit substantial heterogeneity in chemical scaffold, binding mode (HAP vs. non-HAP pocket), and downstream effects on cccDNA dynamics and immune restoration [1]. GLP-26 is a monomeric glyoxamide derivative that binds the CAM pocket of the core protein dimer-dimer interface, inducing abnormal capsid assembly and preventing rcDNA delivery to the nucleus [2]. Substituting GLP-26 with other monomeric CAMs (e.g., GLS4, JNJ-632) or newer dimeric CAMs (e.g., D-CAM-14) without head-to-head validation may compromise critical parameters including anti-HBV potency, cccDNA reduction efficiency, in vivo pharmacokinetic coverage, and the capacity to induce seroconversion in immunocompetent models [3]. The quantitative evidence below demonstrates precisely where GLP-26 occupies a distinct position in the CAM landscape.

GLP-26 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence for Scientific Procurement Decisions


Anti-HBV Potency in HepAD38 Cells: GLP-26 vs. GLS4 vs. JNJ-632 vs. D-CAM-14

GLP-26 exhibits an EC50 of 3 nM for inhibition of HBV DNA replication in HepAD38 cells [1]. This is approximately 26-fold more potent than the monomeric CAM GLS4 (EC50 = 80 nM) in the same assay system [1], and approximately 40-fold more potent than JNJ-632 (EC50 = 121 nM in HepG2.2.15 cells) . However, the dimeric CAM D-CAM-14 demonstrates an EC50 of 0.1 nM in HepAD38 cells, representing a 30-fold potency advantage over GLP-26 [2].

HBV capsid assembly modulator antiviral potency

cccDNA Amplification Reduction: GLP-26 vs. GLS4 vs. ABI-H0731

At 1 μM, GLP-26 reduces cccDNA amplification by more than 1 log (>90%) in HepAD38 cells [1]. In contrast, the first-generation core protein inhibitor ABI-H0731 suppresses cccDNA formation with EC50 values ranging from 1.84 μM to 7.3 μM in de novo infection models [2], indicating that GLP-26 achieves greater cccDNA reduction at lower concentrations. GLS4 requires 400 nM to demonstrate sensitivity of cccDNA [3].

cccDNA HBV persistence functional cure

In Vivo Viral Load Reduction: GLP-26 Monotherapy and Combination with Entecavir

In an HBV-infected humanized mouse model, GLP-26 monotherapy (60 mg/kg/day) reduced HBV DNA by 2.3-3 log10 versus placebo [1]. Combination therapy with entecavir (ETV, 0.3 mg/kg/day) achieved a 4.6 log10 reduction in HBV titers [1]. Critically, sustained virologic response was observed for up to 12 weeks after treatment cessation in the combination group [2]. In contrast, NVR 3-778 required serum levels exceeding 100 μM to achieve in vivo efficacy in mice [3].

in vivo efficacy humanized mouse model combination therapy

Oral Bioavailability and Pharmacokinetic Coverage: GLP-26 vs. JNJ-632

GLP-26 demonstrates 34% oral bioavailability in cynomolgus monkeys with a Cmax of 380.7 ng/mL and terminal elimination half-life of 2.4 h following a 5 mg/kg oral dose [1]. The achieved Cmax is approximately 30-fold above the in vitro EC90 corrected for protein binding [1]. In comparison, JNJ-632 exhibits 40-66% oral bioavailability in mice at 10-50 mg/kg doses, but with a plasma clearance of 34 mL/min/kg and volume of distribution of 1.3 L/kg .

pharmacokinetics oral bioavailability cynomolgus monkey

Resistance Profile: GLP-26 Sensitivity Predictions for HBV Core Protein Mutants

Computational mutagenesis studies predict that GLP-26 remains sensitive to core protein mutants L30F, I105F, and T109I, but is resistant to F23Y and T33Q substitutions [1]. Importantly, the T109I mutant exhibits greater sensitivity to GLP-26 than to GLS4 for HBeAg inhibition (EC50 fold change 0.7 vs. 2.4) and cccDNA reduction (GLP-26 reduces cccDNA by 1.5 log, GLS4 has no effect) [2]. In contrast, JNJ-56136379 shows EC50 fold increases ranging from 3.0 (S106T) to 85 (T33N) across core mutants [3].

drug resistance HBV core mutants CAM binding pocket

Functional Cure Evidence: Seroconversion and Immune Restoration in Immunocompetent Humanized Mice

In a double-humanized mouse model of chronic HBV, finite GLP-26 treatment resulted in HBsAg clearance and seroconversion (HBsAg-/HBsAb+) in 50% of the cohort, with viral controllers developing neutralizing antibodies and HBV-specific polyfunctional T cell responses [1]. This functional cure phenotype has not been reported for other CAMs in immunocompetent models. Notably, GLP-26 is the scaffold from which ALG-001075 and the clinical-stage prodrug ALG-000184 were optimized, with ALG-000184 currently demonstrating unprecedented reductions in HBV DNA, RNA, and viral antigens in clinical trials [2].

functional cure HBsAg seroconversion adaptive immunity

GLP-26 Optimal Deployment Scenarios: Evidence-Based Applications in HBV Research and Drug Discovery


Preclinical Functional Cure Studies in Immunocompetent HBV Models

Based on the demonstrated capacity of GLP-26 to induce HBsAg seroconversion and HBV-specific T cell responses in a double-humanized mouse model [1], GLP-26 is the CAM of choice for investigating immune-mediated functional cure mechanisms. Researchers evaluating finite-duration treatment strategies or combination regimens with immunomodulators should prioritize GLP-26 as the reference monomeric CAM with validated functional cure endpoints.

Combination Therapy Optimization with Nucleoside Analogs

Given the synergistic interaction (CI = 0.6) with entecavir in vitro [2] and the sustained 4.6 log10 viral load reduction plus 12-week off-treatment viral suppression in humanized mice [3], GLP-26 is the rational selection for preclinical studies evaluating CAM + nucleoside analog combination regimens. Its moderate oral bioavailability (34%) and 2.4 h half-life in monkeys [3] support once-daily dosing feasibility in chronic administration models.

Structure-Activity Relationship (SAR) and Lead Optimization Programs

As the core scaffold from which sub-nanomolar CAMs (e.g., compound 10a) and clinical candidates (ALG-001075, ALG-000184) were derived [4], GLP-26 serves as the validated starting point for SAR exploration around the glyoxamide chemotype. Medicinal chemistry teams pursuing next-generation CAMs with improved potency, PK, or resistance profiles should use GLP-26 as the benchmark comparator for all new analogs.

cccDNA Dynamics and Viral Reservoir Studies

GLP-26 reduces cccDNA amplification by >1 log (>90%) at 1 μM [2], making it a superior tool compound for investigating cccDNA depletion mechanisms compared to weaker CAMs like ABI-H0731 (EC50 1.84-7.3 μM) [5]. Researchers studying cccDNA formation, maintenance, and transcriptional silencing should select GLP-26 for its potent and validated cccDNA-modulating activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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